molecular formula C19H19ClN2O5S3 B11406733 4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methoxybenzyl)-1,3-thiazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(4-methoxybenzyl)-1,3-thiazol-5-amine

Cat. No.: B11406733
M. Wt: 487.0 g/mol
InChI Key: VRUPUZHCCZYLSF-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the class of thiazoles. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features sulfonyl groups attached to aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of Aromatic Rings: The aromatic rings can be attached through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROBENZENESULFONYL)PHENOL: Similar in structure but lacks the thiazole ring.

    1-(4-CHLOROBENZENESULFONYL)-4-(ETHANESULFONYL)PIPERAZINE: Contains similar sulfonyl groups but has a piperazine ring instead of a thiazole ring.

Uniqueness

The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-5-AMINE lies in its combination of a thiazole ring with multiple sulfonyl groups and aromatic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN2O5S3

Molecular Weight

487.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-5-amine

InChI

InChI=1S/C19H19ClN2O5S3/c1-3-29(23,24)19-22-18(30(25,26)16-10-6-14(20)7-11-16)17(28-19)21-12-13-4-8-15(27-2)9-5-13/h4-11,21H,3,12H2,1-2H3

InChI Key

VRUPUZHCCZYLSF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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